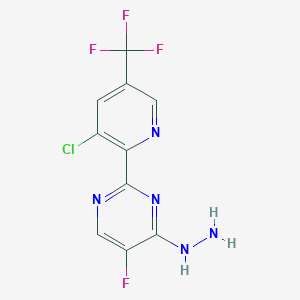
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate” is a compound with a similar structure . It has a molecular weight of 263.34 and is stored at 4 degrees Celsius . It’s an oil in its physical form .
Synthesis Analysis
Azetidines can be synthesized through various methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods involve the use of microwave irradiation .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate” is 1S/C14H21N3O2/c1-13(2,3)19-12(18)17-9-14(8-15,10-17)11-4-6-16-7-5-11/h4-7H,8-10,15H2,1-3H3 .
Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For instance, Suzuki-Miyaura-type cross-couplings can occur between alkyl iodides and aryl organoborons . Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine can provide various 3-arylazetidines .
Physical And Chemical Properties Analysis
“tert-Butyl 3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate” is an oil in its physical form . It has a molecular weight of 263.34 .
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of “tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate”
“tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate” is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each presented in a separate section with rich and informative content.
Chemical Synthesis and Drug Development: This compound serves as a building block in the synthesis of various pharmacologically active molecules. Its structure is particularly useful in the construction of complex molecules due to the presence of reactive functional groups that can undergo further transformations .
Anti-Tubercular Agents: Research has indicated the potential of pyridin-3-yl derivatives in the design and synthesis of anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis and are considered for further development as new therapeutic options for tuberculosis treatment .
SARS-CoV Protease Inhibition: In the search for potent noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease, derivatives of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate have been explored. These studies are crucial for the development of treatments for coronavirus infections .
Molecular Docking Studies: The compound’s derivatives are used in molecular docking studies to understand the interaction between drugs and their targets. This helps in predicting the orientation of the drug molecule to the target, which is essential for rational drug design .
Organic Synthesis: As an intermediate in organic synthesis, tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is used to introduce pyridin-3-yl functionality into other compounds. This is valuable in the synthesis of complex organic molecules with specific desired properties .
Pharmacokinetics and Metabolism Studies: The tert-butyl group in the compound is often used in pharmacokinetic studies to modify the metabolic stability of new drug candidates. It can influence the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-pyridin-3-ylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGARHTOLGVQAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



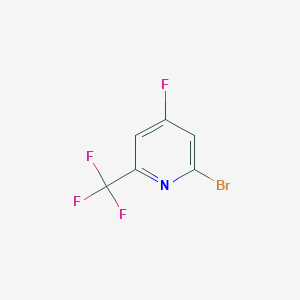
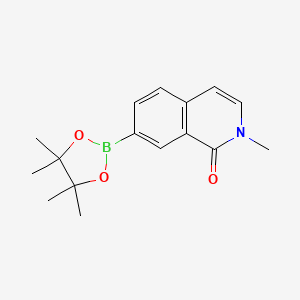




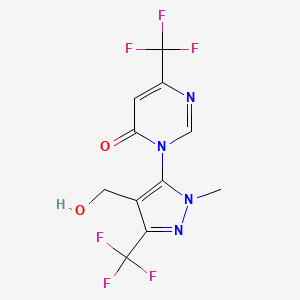


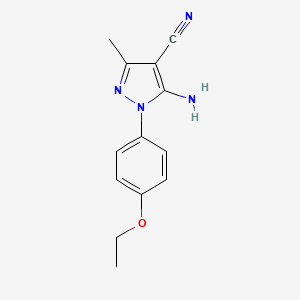


![1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1410541.png)
